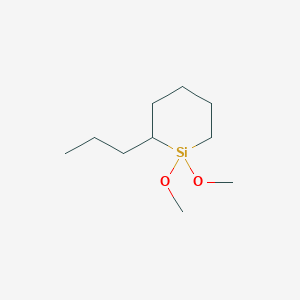
1,1-Dimethoxy-2-propylsilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethoxy-2-propylsilinane: is an organosilicon compound with the molecular formula C5H14O2Si It is a derivative of silane, where two methoxy groups and a propyl group are attached to the silicon atom
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-2-propylsilinane can be synthesized through several methods. One common approach involves the reaction of propyltrichlorosilane with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:
[ \text{CH3CH2CH2SiCl3} + 2 \text{CH3OH} \rightarrow \text{CH3CH2CH2Si(OCH3)2} + 2 \text{HCl} ]
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. Catalysts such as tin or titanium compounds may be used to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
1,1-Dimethoxy-2-propylsilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydrogen, yielding silanes.
Substitution: The methoxy groups can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed
Oxidation: Silanols (e.g., propylsilanediol) and siloxanes.
Reduction: Propylsilane.
Substitution: Propylsilyl halides or amines.
科学研究应用
1,1-Dimethoxy-2-propylsilinane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications such as drug delivery.
Medicine: Research is ongoing into its potential use in medical devices and implants due to its biocompatibility.
Industry: It is employed in the production of silicone-based materials, which are used in a wide range of products from lubricants to sealants.
作用机制
The mechanism by which 1,1-Dimethoxy-2-propylsilinane exerts its effects depends on the specific reaction it undergoes. Generally, the silicon atom acts as a central point for nucleophilic attack due to its partial positive charge. This allows for various substitutions and additions to occur, leading to the formation of new compounds. The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxanes.
相似化合物的比较
1,1-Dimethoxy-2-propylsilinane can be compared with other similar compounds such as:
1,1-Dimethoxy-2-methylsilinane: Similar structure but with a methyl group instead of a propyl group. It has different reactivity and applications.
1,1-Dimethoxy-2-ethylsilinane: Contains an ethyl group, leading to variations in physical and chemical properties.
1,1-Dimethoxy-2-phenylsilinane:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
属性
CAS 编号 |
189300-31-0 |
|---|---|
分子式 |
C10H22O2Si |
分子量 |
202.37 g/mol |
IUPAC 名称 |
1,1-dimethoxy-2-propylsilinane |
InChI |
InChI=1S/C10H22O2Si/c1-4-7-10-8-5-6-9-13(10,11-2)12-3/h10H,4-9H2,1-3H3 |
InChI 键 |
JERRHVAADWECHP-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCCC[Si]1(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


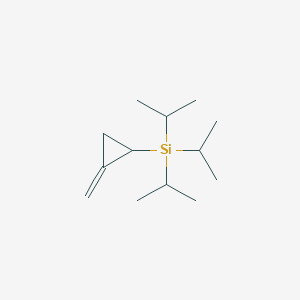
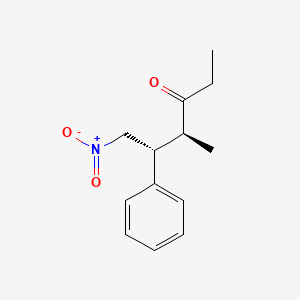
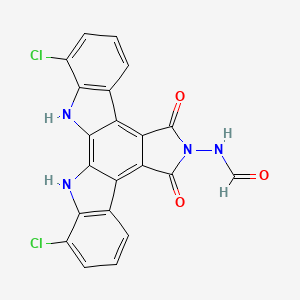

![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)
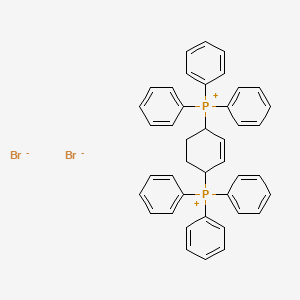
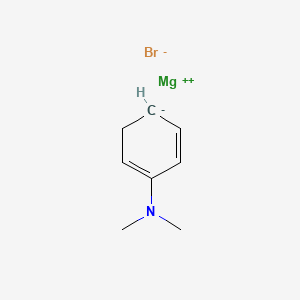

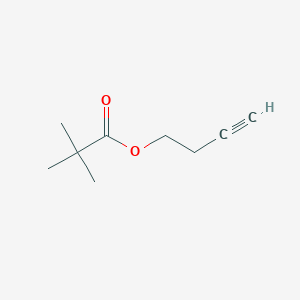
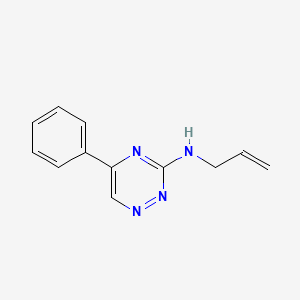
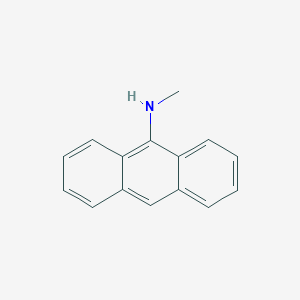
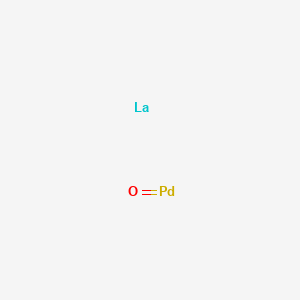
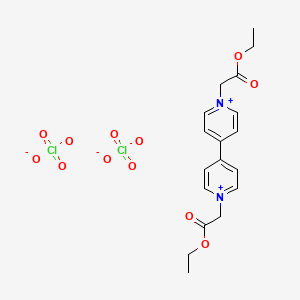
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
